5-Chloro-5-nitrononane
Description
However, based on the nomenclature, it is a halogenated nitroalkane with a nine-carbon chain (nonane) bearing chlorine and nitro groups at the 5th carbon.
Properties
CAS No. |
210579-04-7 |
|---|---|
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
5-chloro-5-nitrononane |
InChI |
InChI=1S/C9H18ClNO2/c1-3-5-7-9(10,11(12)13)8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
XSWWWFRNDNPESC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)([N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-5-nitrononane typically involves the nitration of nonane derivatives followed by chlorination. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The chlorination step involves the use of chlorine gas or other chlorinating agents under specific reaction conditions to ensure the selective substitution of hydrogen atoms with chlorine.
Industrial Production Methods: Industrial production of 5-Chloro-5-nitrononane may involve large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-5-nitrononane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-amino-5-chlorononane.
Substitution: Formation of various substituted nonane derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-5-nitrononane has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-5-nitrononane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can engage in electrophilic substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While 5-Chloro-5-nitrononane is absent from the evidence, the provided materials highlight structurally related nitro- and chloro-substituted aromatic heterocycles. Below is a comparative analysis of these compounds, focusing on their chemical properties and applications:
Table 1: Key Properties of Chloronitro-Substituted Compounds
Key Observations :
Reactivity: Chloronitropyridine derivatives (e.g., 2-Chloro-5-nitropyridine , 5-Chloro-3-nitropyridine-2-carbonitrile ) exhibit high electrophilicity due to electron-withdrawing nitro and chloro groups. This contrasts with aliphatic nitro compounds like 5-Chloro-5-nitrononane, which may show different reactivity patterns (e.g., radical stabilization or nucleophilic substitution). Amino-nitro combinations (e.g., 5-Amino-2-nitrobenzoic acid ) often undergo reduction or diazotization, whereas aliphatic nitro groups are more stable but less reactive.
Aliphatic analogs like 5-Chloro-5-nitrononane may pose flammability risks due to the nitroalkane group.
Applications :
- Pyridine derivatives are prevalent in drug synthesis (e.g., kinase inhibitors), while aliphatic nitro compounds are used as solvents or propellants.
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